N-(6-Aminohexyl)-phthalimide HCl

Catalog No.
S13545024
CAS No.
M.F
C14H19ClN2O2
M. Wt
282.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Aminohexyl)-phthalimide HCl

Product Name

N-(6-Aminohexyl)-phthalimide HCl

IUPAC Name

2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H

InChI Key

VWLSMTZYEXUFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl

N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound with the molecular formula C₁₄H₁₉ClN₂O₂, and it is classified as a derivative of phthalimide. This compound features an amino group attached to a hexyl chain, which is further linked to the phthalimide moiety. The hydrochloride salt form enhances its solubility in water and facilitates its use in various applications, particularly in biochemical and pharmaceutical contexts. The compound is recognized for its potential utility in drug development and as a reagent in organic synthesis .

Typical of compounds containing both amine and phthalimide functionalities. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which are useful in synthesizing more complex organic molecules.
  • Hydrolysis: Under certain conditions, the phthalimide ring can be hydrolyzed, leading to the release of phthalic acid derivatives.

These reactions highlight the versatility of N-(6-Aminohexyl)-phthalimide hydrochloride in synthetic organic chemistry .

The biological activity of N-(6-Aminohexyl)-phthalimide hydrochloride has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antitumor Activity: Some derivatives of phthalimides are known to exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Compounds similar to N-(6-Aminohexyl)-phthalimide have shown activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy.
  • Neuroprotective Effects: There is emerging evidence that phthalimide derivatives may provide neuroprotective benefits, making them candidates for research into neurodegenerative diseases .

The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves several steps:

  • Formation of Phthalimide Derivative: The starting material, phthalic anhydride, is reacted with hexylamine under controlled conditions to yield N-(6-Aminohexyl)-phthalimide.
  • Hydrochlorination: The resulting compound can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

N-(6-Aminohexyl)-phthalimide hydrochloride has several notable applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing bioactive compounds and drug candidates.
  • Biochemical Research: Utilized as a reagent in various biochemical assays and studies involving enzyme inhibition or modulation.
  • Polymer Chemistry: The compound can be incorporated into polymeric materials to impart specific functional properties.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving N-(6-Aminohexyl)-phthalimide hydrochloride focus on its binding affinities and effects on biological targets. Such studies may include:

  • Protein Binding Assays: Evaluating how well the compound interacts with specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating the mechanisms by which the compound enters cells and its subsequent biological effects.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics through animal models to understand its therapeutic potential.

These studies are crucial for determining the efficacy and safety profile of the compound in potential therapeutic applications .

Several compounds share structural similarities with N-(6-Aminohexyl)-phthalimide hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-HydroxyphthalimideContains a hydroxyl group instead of aminoKnown for catalytic properties in organic synthesis
N-(6-Bromohexyl)-phthalimideBromine substituent on hexyl chainUseful for nucleophilic substitution reactions
1-NaphthalenesulfonamideSulfonamide group instead of phthalimideExhibits different biological activity profiles

N-(6-Aminohexyl)-phthalimide hydrochloride stands out due to its specific amino functionality, which enhances its reactivity and potential biological interactions compared to these similar compounds .

N-(6-Aminohexyl)-phthalimide hydrochloride exhibits distinctive solubility patterns that reflect its unique structural characteristics combining a polar phthalimide moiety with an aliphatic aminohexyl chain and ionic hydrochloride functionality [2]. The compound's molecular formula C₁₄H₁₉ClN₂O₂ with a molecular weight of 282.76 g/mol positions it as a moderately sized organic molecule with both hydrophilic and hydrophobic regions [2].

Enhanced Aqueous Solubility

The hydrochloride salt form significantly enhances water solubility compared to the free base compound. This enhancement results from ionic dissociation in aqueous media, where the protonated amino group forms strong electrostatic interactions with water molecules . The phthalimide moiety, while inherently polar due to its carbonyl groups, contributes additional hydrogen bonding capabilities. Phthalimide derivatives typically demonstrate limited water solubility, with phthalimide itself showing solubility values of 0.3 g per 100 g water at 20°C, increasing to 2.2 g per 100 g water at 100°C [3]. However, the ionic nature of the hydrochloride salt substantially improves this characteristic.

Polar Organic Solvent Compatibility

In polar protic solvents, N-(6-Aminohexyl)-phthalimide hydrochloride demonstrates high solubility through multiple interaction mechanisms. Methanol and ethanol provide excellent solvation through hydrogen bonding with both the amino group and phthalimide carbonyl functionalities [4]. The solubility hierarchy in polar solvents typically follows: methanol > ethanol > higher alcohols, consistent with decreasing polarity and hydrogen bonding capacity [5].

Polar aprotic solvents such as acetonitrile and acetone offer moderate to good solubility. These solvents interact primarily through dipole-dipole interactions with the phthalimide carbonyl groups and the protonated amino functionality. Dimethyl sulfoxide, known for its exceptional solvating power, would be expected to provide excellent solubility due to its ability to coordinate with both cationic and neutral species [6].

Behavior in Nonpolar Solvents

The compound exhibits limited solubility in nonpolar solvents such as toluene, hexane, and petroleum ethers. This behavior stems from the predominance of ionic and polar functionalities over the hydrophobic hexyl chain. The phthalimide ring system, despite its aromatic character, contains highly polar carbonyl groups that disfavor dissolution in nonpolar media [4].

Chlorinated solvents like chloroform and dichloromethane provide intermediate solubility characteristics. These solvents can accommodate the compound through weak dipole-induced dipole interactions and van der Waals forces, though solubility remains significantly lower than in polar systems [5].

Solvent TypePolarityExpected SolubilityPrimary Interaction Mechanism
WaterHighHigh (due to HCl salt)Ionic dissociation
MethanolHighHighHydrogen bonding + dipole interactions
EthanolHighHighHydrogen bonding + dipole interactions
ChloroformMediumModerateDipole-induced dipole
DichloromethaneMediumModerateWeak dipole interactions
AcetoneMediumModerateDipole interactions
AcetonitrileMediumModerateDipole interactions
TolueneLowLowWeak van der Waals
HexaneVery LowVery LowPoor compatibility

Thermal Stability and Decomposition Pathways

The thermal stability profile of N-(6-Aminohexyl)-phthalimide hydrochloride involves multiple degradation mechanisms occurring across distinct temperature ranges. Understanding these pathways is crucial for processing, storage, and application considerations.

Initial Stability Range (25-150°C)

At ambient temperatures and mild heating conditions, the compound exhibits excellent thermal stability. The phthalimide ring system provides inherent thermal resistance due to its aromatic character and resonance stabilization [7]. The ionic interactions in the hydrochloride salt contribute additional stability through strong electrostatic forces. During this temperature range, only physical changes such as moisture loss or crystal structure modifications may occur.

Primary Decomposition Initiation (150-250°C)

Thermal decomposition typically begins with the weakening of the N-alkyl bond connecting the aminohexyl chain to the phthalimide ring. This process represents the most thermally labile component of the molecular structure [8]. Phthalimide compounds generally demonstrate thermal decomposition starting around 200°C, with N-substituted derivatives showing variable stability depending on the substituent characteristics [9].

The initial decomposition produces 6-aminohexyl fragments and phthalic anhydride derivatives. This pathway parallels the thermal behavior observed in related phthalimide compounds, where N-alkyl substituents are preferentially cleaved before ring degradation [8].

Secondary Decomposition Processes (250-350°C)

At elevated temperatures, the phthalimide ring system undergoes progressive degradation. Ring opening reactions become predominant, leading to the formation of phthalic acid derivatives and various nitrogen-containing fragments [10]. The thermal decomposition of phthalimide compounds produces toxic pollutants including hydrogen cyanide, nitrogen oxides, and various organic fragments [8].

The aminohexyl portion simultaneously undergoes dehydrogenation and fragmentation reactions, producing ammonia, lower aliphatic amines, and hydrocarbon fragments. These processes follow complex kinetic patterns involving both consecutive and parallel reaction pathways.

Complete Degradation (>350°C)

At temperatures exceeding 350°C, complete molecular fragmentation occurs. The primary products include carbon monoxide, carbon dioxide, nitrogen oxides, water vapor, and various low molecular weight organic compounds [8] [10]. The chloride component forms hydrogen chloride gas, which poses additional safety considerations during thermal processing.

Temperature Range (°C)Expected BehaviorPossible ProductsKinetic Behavior
25-100StableNone-
100-200Stable with possible moisture lossWater vapor (if hydrated)Slow, first-order
200-250N-alkyl bond cleavage6-aminohexyl fragments, phthalic anhydrideModerate, first-order
250-300Phthalimide ring openingPhthalic acid derivatives, aminesFast, complex order
300-350Complete fragmentationCO, CO₂, N₂, hydrocarbonsVery fast, zero-order
>400CarbonizationCarbon residue, inorganic saltsInstantaneous

pH-Dependent Tautomerization Behavior

The pH-dependent behavior of N-(6-Aminohexyl)-phthalimide hydrochloride involves multiple equilibria affecting both the amino functionality and the phthalimide ring system. Unlike simple organic compounds, this molecule presents complex tautomeric possibilities influenced by both the basic amino group and the acidic imide functionality.

Acidic pH Behavior (pH 0-4)

Under strongly acidic conditions, the amino group exists predominantly in its protonated form, creating a stable ammonium cation. The phthalimide moiety remains intact and stable, showing no significant tautomeric activity [11] [12]. The compound's overall charge becomes positive, enhancing water solubility and preventing hydrolytic degradation of the imide ring.

Phthalimide derivatives demonstrate remarkable stability in acidic media, with the imide functionality showing little tendency toward tautomerization [7]. The electron-withdrawing nature of the two carbonyl groups stabilizes the normal keto form, preventing enol-like tautomeric behavior that might occur in less substituted systems.

Neutral pH Range (pH 4-7)

At physiological pH values, the amino group exists primarily in its free base form, while the phthalimide ring maintains its standard configuration. Tautomeric activity remains minimal, as the phthalimide system demonstrates inherent preference for the keto form over potential enol alternatives [11] [12].

The compound exhibits maximum stability in this pH range, with both functional groups existing in their thermodynamically favored forms. This stability profile makes the compound suitable for biological applications where pH conditions approximate physiological values.

Basic pH Behavior (pH 7-12)

As pH increases into the basic range, several important changes occur. The amino group remains unprotonated, but the phthalimide ring system becomes susceptible to nucleophilic attack by hydroxide ions [14]. This process can lead to hydrolytic ring opening, converting the stable imide functionality into less stable amide forms.

The phthalimide-to-phthalamide conversion represents a significant structural transformation that can be considered a type of tautomerization. This process involves the nucleophilic addition of water across one of the carbonyl-nitrogen bonds, followed by ring opening [14]. The reaction kinetics follow a base-catalyzed mechanism with pH-dependent rate constants.

Strongly Basic Conditions (pH >12)

Under highly basic conditions, complete hydrolysis of the phthalimide ring occurs, producing phthalic acid derivatives and free amine functionalities [14]. This represents the complete breakdown of the original tautomeric system, resulting in fundamentally different chemical species.

The hydrolysis mechanism involves sequential nucleophilic attacks by hydroxide ions, ultimately leading to the formation of disodium phthalate and the corresponding aminohexyl amine. This transformation is generally irreversible under normal conditions.

Tautomeric Form Analysis

While classical keto-enol tautomerization is not significant in phthalimide systems due to the aromatic stabilization and electron-withdrawing effects, other tautomeric equilibria may occur. The imide-amide equilibrium becomes relevant under hydrolytic conditions, representing a pH-dependent structural transformation [11] [15].

The absence of significant enol tautomers in phthalimide derivatives contrasts with simpler carbonyl compounds. Theoretical calculations indicate substantial energy barriers (>5 kcal/mol) for enol formation, making such tautomers negligible under normal conditions [12].

pH RangeExpected Dominant FormTautomeric ConsiderationsStability Assessment
0-2 (Strongly Acidic)Protonated amino group, stable phthalimideNo significant tautomerizationHigh
2-4 (Acidic)Protonated amino group, stable phthalimideNo significant tautomerizationHigh
4-7 (Weakly Acidic to Neutral)Free amino group, stable phthalimideMinimal tautomeric activityHigh
7-9 (Weakly Basic)Free amino group, potential phthalimide hydrolysisPotential enol-like behavior at imide nitrogenModerate
9-12 (Basic)Deprotonated forms, phthalimide hydrolysisEnhanced nucleophilic characterLow
12-14 (Strongly Basic)Complete hydrolysis productsComplete structural breakdownVery Low

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

282.1135055 g/mol

Monoisotopic Mass

282.1135055 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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